![molecular formula C20H22N2O3S B2954884 N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898420-00-3](/img/structure/B2954884.png)
N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of sulfonamide-based molecule. Sulfonamides are a group of compounds that contain a sulfonamide functional group, which consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom . They are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of sulfonamide-based molecules like this one can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . This method allows for the synthesis of new pyridines with a sulfonamide moiety under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound likely includes a quinoline nucleus, which is a bicyclic compound that consists of a pyridine ring fused to phenol . The sulfonamide moiety is attached to this nucleus, creating a complex structure with potential for various biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its sulfonamide moiety and quinoline nucleus. For instance, the synthesis of new pyridines with a sulfonamide moiety can be achieved via a cooperative vinylogous anomeric-based oxidation mechanism .科学的研究の応用
Synthesis and Biological Activity
Sulfonamide-based compounds, including N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are synthesized and evaluated for their potential as antimicrobial agents. For instance, quinoline clubbed with sulfonamide moiety was synthesized and shown to possess significant antimicrobial activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). This highlights the compound's utility in developing new antimicrobial agents.
Anticancer Applications
The compound's sulfonamide moiety has been integrated into the synthesis of novel anticancer agents. For example, pyrrolo and indolo[1,2-a]quinolines containing sulfonamido moieties have been synthesized and evaluated for their antifungal and anticancer activities. These compounds exhibit remarkable activity, suggesting their potential in cancer treatment (Farmaco, 2002).
Mechanistic Studies
The compound has also been part of studies exploring the mechanisms of action of sulfonamide derivatives. Some derivatives have been synthesized and shown to inhibit caspase-3, a key enzyme in the apoptosis pathway, indicating a potential mechanism through which these compounds exert their anticancer effects (Farmaco, 2005).
Tubulin Polymerization Inhibitors
Quinoline sulfonamide derivatives, including compounds similar in structure to this compound, have been discovered as new inhibitors of tubulin polymerization. These compounds exhibit strong anti-cancer activity, highlighting their significance in cancer research (Molecules, 2022).
作用機序
Target of action
The compound contains a sulfonamide group, which is a common feature in many drugs. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria .
Mode of action
As a competitive inhibitor, the compound could bind to the enzyme’s active site, preventing the normal substrate, para-aminobenzoic acid (PABA), from binding. This would block the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Biochemical pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and multiplication .
Result of action
The ultimate effect of the compound’s action would be the inhibition of bacterial growth, assuming it acts similarly to other sulfonamides. This could make it potentially useful as an antibacterial agent .
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the biological activities associated with compounds containing a similar structure , there could be potential for this compound to be developed into a drug for treating various diseases.
特性
IUPAC Name |
11-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13(2)14-3-6-17(7-4-14)21-26(24,25)18-11-15-5-8-19(23)22-10-9-16(12-18)20(15)22/h3-4,6-7,11-13,21H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUPGPCOCRXDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
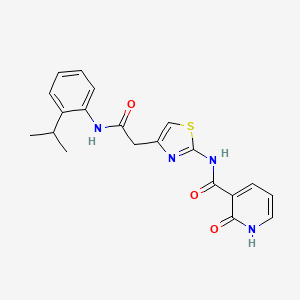

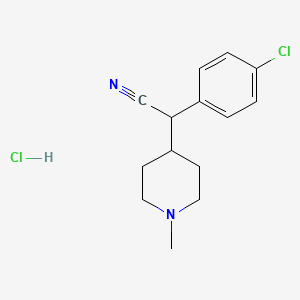
![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)
![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)

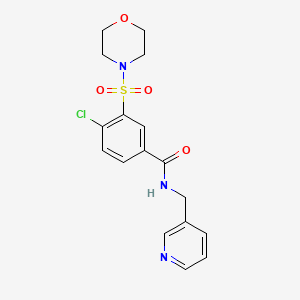
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2954812.png)
![4-[(3-Nitrophenoxy)acetyl]morpholine](/img/structure/B2954813.png)
![[(2,5-Dimethylphenyl)sulfonyl]acetonitrile](/img/structure/B2954815.png)
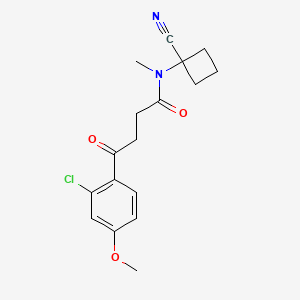
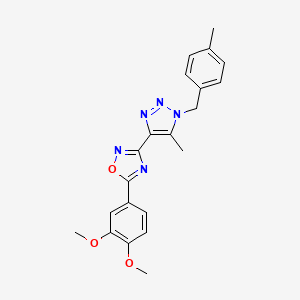
![2-Phenoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2954823.png)

